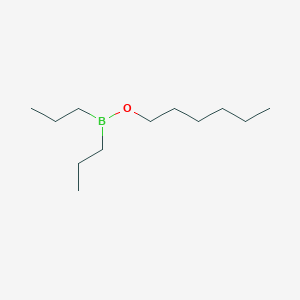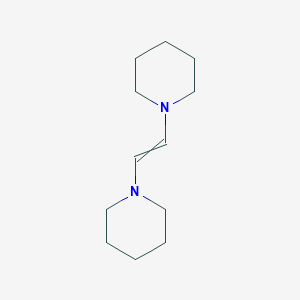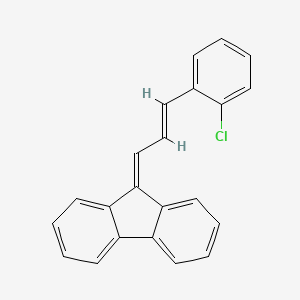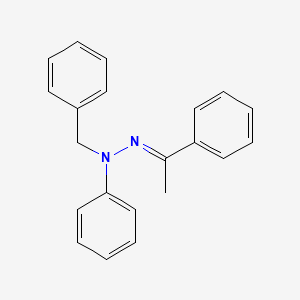![molecular formula C14H11ClO2 B14747435 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-63-3](/img/structure/B14747435.png)
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol is an organic compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a dihydroxybenzene moiety, making it a significant molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzaldehyde with resorcinol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol: Similar structure but with a methoxy group instead of a chlorine atom.
5-[(4-Hydroxypheny)ethenyl]-2-(3-methyl-1-butenyl)-1,3-benzenediol: Contains additional substituents on the benzene ring.
Uniqueness
The presence of the chlorophenyl group in 5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol imparts unique chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it distinct from its analogs .
属性
CAS 编号 |
823804-63-3 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69 g/mol |
IUPAC 名称 |
5-[2-(4-chlorophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H |
InChI 键 |
LILDZVMCXPVDFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)


![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)


![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)

